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Compound of Interest

Compound Name:
2-chloro-N-(3-

ethylphenyl)acetamide

Cat. No.: B1361932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-chloro-N-(3-
ethylphenyl)acetamide, a compound of interest in various research and development sectors.

Due to the limited availability of direct experimental spectra in public databases, this guide

presents predicted data based on the analysis of analogous compounds and established

spectroscopic principles. The information herein serves as a valuable resource for the

identification, characterization, and quality control of this molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for

2-chloro-N-(3-ethylphenyl)acetamide. These predictions are derived from the analysis of

similar N-aryl acetamides and chloroacetamides.[1][2]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.0 - 8.5 Singlet (broad) 1H N-H (Amide)

~ 7.2 - 7.4 Multiplet 3H Aromatic C-H

~ 7.0 - 7.1 Multiplet 1H Aromatic C-H

~ 4.2 Singlet 2H Cl-CH₂

~ 2.6 Quartet 2H Ar-CH₂-CH₃

~ 1.2 Triplet 3H Ar-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 164 C=O (Amide)

~ 145 Aromatic C-N

~ 138 Aromatic C-CH₂CH₃

~ 129 Aromatic C-H

~ 125 Aromatic C-H

~ 121 Aromatic C-H

~ 119 Aromatic C-H

~ 43 Cl-CH₂

~ 29 Ar-CH₂

~ 15 -CH₃

Table 3: Predicted IR Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3280 Strong, Broad N-H Stretch

~ 3050 Medium Aromatic C-H Stretch

~ 2970 Medium Aliphatic C-H Stretch

~ 1670 Strong C=O Stretch (Amide I)

~ 1550 Strong N-H Bend (Amide II)

~ 1440 Medium C-N Stretch

~ 800-900 Strong
Aromatic C-H Bend (meta-

disubstituted)

~ 750 Strong C-Cl Stretch

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Synthesis of 2-chloro-N-(3-ethylphenyl)acetamide
A general procedure for the synthesis of N-aryl acetamides involves the reaction of an aniline

with an acyl chloride.[1]

Reaction Setup: Dissolve 3-ethylaniline in a suitable aprotic solvent, such as

dichloromethane or tetrahydrofuran, in a round-bottom flask equipped with a magnetic stirrer

and under an inert atmosphere (e.g., nitrogen or argon).

Acylation: Cool the solution in an ice bath. Add chloroacetyl chloride dropwise to the stirred

solution. An organic base, such as triethylamine or pyridine, can be added to neutralize the

HCl byproduct.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC).
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Work-up: Once the reaction is complete, wash the reaction mixture with water, a dilute acid

solution (e.g., 1M HCl) to remove unreacted aniline, and then with a dilute base solution

(e.g., saturated NaHCO₃) to remove any excess acid.

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate the solvent under reduced pressure. The crude product can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl

acetate/hexanes).

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-chloro-N-(3-
ethylphenyl)acetamide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR

tube.

¹H NMR Acquisition:

Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

Use a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10

ppm).

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Record the ¹³C NMR spectrum on the same spectrometer.

Use a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).
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Acquire a larger number of scans compared to ¹H NMR due to the lower natural

abundance of ¹³C. A relaxation delay (d1) of 1-2 seconds is typically used.[3]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

IR Spectrum Acquisition:

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Collect a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The typical scanning range is from 4000 to 400 cm⁻¹.

Visualizations
The following diagrams illustrate the key spectroscopic correlations and a general workflow for

the characterization of 2-chloro-N-(3-ethylphenyl)acetamide.
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2-chloro-N-(3-ethylphenyl)acetamide

Expected Spectroscopic Signals

¹H NMR

¹³C NMR

IR

Functional Groups N-H (Amide) C=O (Amide) Aromatic C-H Aliphatic C-H C-Cl

δ ~8.0-8.5 ppm (s, 1H) - δ ~7.0-7.4 ppm (m) δ ~1.2, 2.6 ppm (t, q) δ ~4.2 ppm (s, 2H)

- δ ~164 ppm δ ~119-129 ppm δ ~15, 29 ppm δ ~43 ppm

~3280 cm⁻¹ (N-H str) ~1670 cm⁻¹ (C=O str) ~3050 cm⁻¹ (C-H str) ~2970 cm⁻¹ (C-H str) ~750 cm⁻¹ (C-Cl str)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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